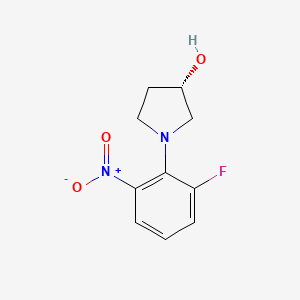
4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C13H14ClNO2 . It is also known as Coumarin, 4-chloro-7-diethylamino .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Another method involves the integration of coumarin and benzothiazole acetonitrile .Molecular Structure Analysis
The molecular structure of 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has been studied using X-ray diffraction . The introduction of an electron-withdrawing substituent at C4 leads to localization of the double bond in the pyran ring and equalization of the bond lengths in the benzene ring .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives . It has also been used in the synthesis of a new fluorescent probe by integrating coumarin and benzothiazole acetonitrile .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.709 Da . Further physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Fluorescent Dyes
This compound serves as a precursor in the synthesis of novel push-pull fluorescent dyes . These dyes are characterized by their strong electron acceptor and donor groups attached to a π-conjugated spacer, creating a system that exhibits significant changes in fluorescence upon interaction with target analytes . They are particularly useful in:
Organic Photosensitizers
As an organic photosensitizer, this compound finds applications in:
- Dye-Sensitized Solar Cells (DSSC) : It helps in the conversion of solar energy into electrical energy by increasing the absorption spectrum of the solar cells .
Synthesis of Diaminocoumarins
The reactions of this compound with primary and secondary amines lead to the formation of novel substituted 4,7-diaminocoumarins. These compounds have potential applications in:
Spectroscopic Probes
Lastly, the compound’s derivatives serve as spectroscopic probes. These probes are vital for:
Propiedades
IUPAC Name |
4-chloro-7-(diethylamino)-2-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16(4-2)9-5-6-10-12(7-9)19-14(18)11(8-17)13(10)15/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXXVTLWYIGJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

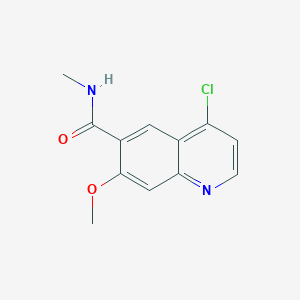
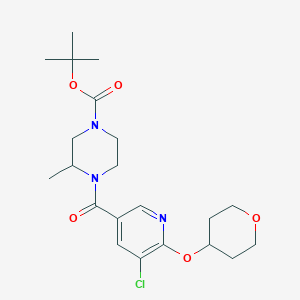
![3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563510.png)
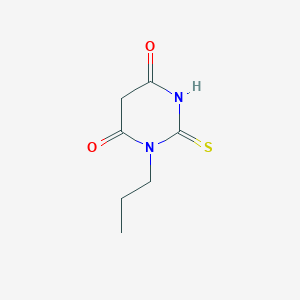
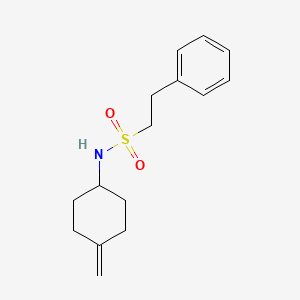
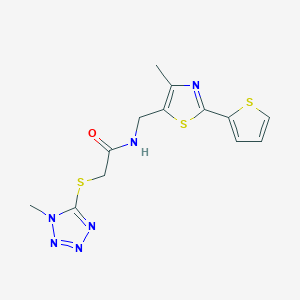
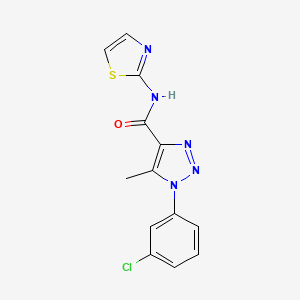
![2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2563520.png)
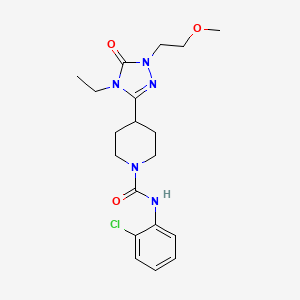
![2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide](/img/structure/B2563524.png)
![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2563526.png)
